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Compound of Interest

Compound Name: 3-(Pyrimidin-2-yl)benzaldehyde

Cat. No.: B1371303

An In-Depth Technical Guide to 3-(Pyrimidin-2-yl)benzaldehyde

Introduction

3-(Pyrimidin-2-yl)benzaldehyde is a heterocyclic aromatic aldehyde that serves as a pivotal
building block in modern organic synthesis and medicinal chemistry. Its structure, which
features a reactive aldehyde group appended to a phenyl ring that is itself substituted with an
electron-deficient pyrimidine moiety, offers a unique combination of chemical functionalities.
The pyrimidine core is a well-established "privileged scaffold" in drug discovery, present in
numerous therapeutic agents with applications ranging from oncology to infectious diseases.[1]
[2] This guide provides a comprehensive technical overview of 3-(Pyrimidin-2-
yl)benzaldehyde, detailing its identifiers, a robust synthetic methodology with mechanistic
insights, characterization data, and its applications for researchers, scientists, and drug
development professionals.

Compound Identification and Physicochemical
Properties

Accurate identification is the foundation of any chemical protocol. 3-(Pyrimidin-2-
yl)benzaldehyde is cataloged under several identifiers across major chemical databases. Its
key properties are summarized below.

Table 1: Core Identifiers for 3-(Pyrimidin-2-yl)benzaldehyde
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Identifier Value Source(s)

CAS Number 263349-22-0 [31[41[5]

2-(3-Formylphenyl)pyrimidine,
Synonyms . [3][6]
3-(2-pyrimidinyl)benzaldehyde

Molecular Formula C11HsN20 [31[4]
Molecular Weight 184.19 g/mol [3114]
MDL Number MFCD08056283 (6171

INChl=1S/C11H8N20/c14-8-9-

InChl 3-1-4-10(7-9)11-12-5-2-6-13- [3][6]
11/h1-8H
ZBAZYPXXIVHUFO-

InChlKey [31[6]

UHFFFAOYSA-N

' C1=CC(=CC(=C1)C2=NC=CC
Canonical SMILES [3][4]
=N2)C=0

Table 2: Physicochemical and Computed Properties
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Property Value Source(s)

=>95% to =98% (Commercially

Purtty available) Bl
Appearance Yellow powder [3]
Storage Inert atmosphere, 2-8°C [41[5]
Topological Polar Surface Area

(TPSA) 42.85 Az [4]
logP (Computed) 1.9561 [4]
Hydrogen Bond Acceptors 3 [4]
Hydrogen Bond Donors 0 [4]
Rotatable Bonds 2 [4]

Synthesis via Suzuki-Miyaura Cross-Coupling:
Mechanism and Protocol

The most efficient and widely adopted strategy for constructing the C-C bond between the
phenyl and pyrimidine rings is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
[8][9][10] This choice is underpinned by its exceptional functional group tolerance—critical for
preserving the reactive aldehyde—and the general commercial availability of the necessary
precursors, such as 2-halopyrimidines and 3-formylphenylboronic acid.

Mechanistic Rationale

The catalytic cycle for the Suzuki coupling is a well-elucidated process that validates the
reaction's reliability. The cycle begins with an active Pd(0) species, which undergoes oxidative
addition into the carbon-halogen bond of the 2-halopyrimidine. This is followed by
transmetalation with the boronic acid (activated by a base) and concludes with reductive
elimination to yield the desired product and regenerate the Pd(0) catalyst. The electron-
deficient nature of the pyrimidine ring often facilitates the initial oxidative addition step.[9]
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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Experimental Protocol

This protocol is a self-validating system designed for high-yield synthesis. The inert
atmosphere is critical to prevent the degradation of the palladium catalyst, and the choice of
base is crucial for activating the boronic acid for transmetalation.

Materials:

e 2-Chloropyrimidine

e 3-Formylphenylboronic acid (1.1 equivalents)

o Tetrakis(triphenylphosphine)palladium(0) [Pd(PPhs)4] (0.03 - 0.05 equivalents)[11]
o Potassium Carbonate (K2COs3) (2.0 - 3.0 equivalents)

e 1,4-Dioxane and Water (e.g., 4:1 v/v)

« Nitrogen or Argon gas supply

o Standard glassware for reflux and extraction

Procedure:
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e Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic
stirrer, add 2-chloropyrimidine, 3-formylphenylboronic acid, and potassium carbonate.

« Inerting: Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times
to ensure an inert atmosphere.

o Solvent & Catalyst Addition: Add the 1,4-dioxane/water solvent mixture via syringe, followed
by the addition of the Pd(PPhs)a catalyst. The use of a pre-mixed solvent system that has
been degassed by sparging with nitrogen for 15-20 minutes is highly recommended to
minimize oxidative degradation of the catalyst.

o Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously. Monitor the reaction
progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material (2-
chloropyrimidine) is consumed (typically 4-12 hours).

o Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate
the organic layer.

o Extraction: Extract the aqueous layer twice more with ethyl acetate.

e Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium
sulfate (Na2S0a), filter, and concentrate the solvent under reduced pressure.

« Purification: Purify the crude residue by flash column chromatography on silica gel (using a
gradient of ethyl acetate in hexanes) to yield 3-(pyrimidin-2-yl)benzaldehyde as a yellow
solid.

Spectroscopic and Analytical Characterization

Structural confirmation is paramount. The following spectral characteristics are definitive for
verifying the identity and purity of the synthesized compound.

e 1H NMR: The proton NMR spectrum provides unambiguous evidence of the structure. Key
expected signals include a singlet for the aldehyde proton (CHO) at 6 9.9-10.1 ppm, a
doublet for the pyrimidine H4/H6 protons at & ~8.8-9.0 ppm, a triplet for the pyrimidine H5
proton at & ~7.3-7.5 ppm, and four distinct multiplets or singlets in the aromatic region (o 7.5-
8.5 ppm) corresponding to the protons on the benzaldehyde ring.[12][13]
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o FT-IR: Infrared spectroscopy is used to confirm functional groups. A strong, sharp absorption
band characteristic of the aldehyde C=0 stretch will be prominent around 1700-1710 cm™1,
Additional key bands include C-H stretches for the aromatic rings (~3100-3000 cm~1) and
characteristic C=N and C=C stretching vibrations from the pyrimidine and phenyl rings in the
1600-1400 cm~? region.[12][14]

e Mass Spectrometry (MS): High-resolution mass spectrometry should show the molecular ion
peak [M+H]* corresponding to the calculated exact mass of the compound (C11HsN20).

Applications in Research and Drug Discovery

3-(Pyrimidin-2-yl)benzaldehyde is not an end-product but a versatile intermediate. Its value
lies in the strategic placement of its functional groups, enabling a multitude of subsequent
chemical transformations.

o Reactive Handle for Derivatization: The aldehyde functionality is a gateway to a vast
chemical space. It readily undergoes reactions such as:

o Reductive Amination: To introduce diverse amine side chains, creating libraries of
secondary and tertiary amines.

o Wittig Reaction: To form alkenes, extending the carbon scaffold.

o Condensation Reactions: To form Schiff bases, hydrazones, or other heterocyclic systems
like pyrano[2,3-d]pyrimidines.[15][16]

» Scaffold for Medicinal Chemistry: The pyrimidine ring is a cornerstone of many approved
drugs, particularly kinase inhibitors used in oncology (e.g., Imatinib analogs).[2][17] This
building block allows for the synthesis of novel compounds that can be screened for
biological activity against various targets. The workflow from this starting material to a
potential drug lead is a well-trodden path in pharmaceutical research.[1]
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Caption: Logical workflow from a building block to a drug candidate.

Conclusion
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3-(Pyrimidin-2-yl)benzaldehyde is a high-value chemical tool for researchers in synthetic and
medicinal chemistry. Its well-defined structure, accessible synthesis via robust methods like the
Suzuki coupling, and the versatile reactivity of its aldehyde group make it an ideal starting point
for the exploration of novel chemical entities. This guide provides the foundational knowledge—
from identification and synthesis to application—required for its effective and reliable use in the
laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://pubs.acs.org/doi/10.1021/acsomega.3c07913
https://www.mdpi.com/2673-4583/14/1/46
https://www.benchchem.com/product/b1371303#3-pyrimidin-2-yl-benzaldehyde-cas-number-and-identifiers
https://www.benchchem.com/product/b1371303#3-pyrimidin-2-yl-benzaldehyde-cas-number-and-identifiers
https://www.benchchem.com/product/b1371303#3-pyrimidin-2-yl-benzaldehyde-cas-number-and-identifiers
https://www.benchchem.com/product/b1371303#3-pyrimidin-2-yl-benzaldehyde-cas-number-and-identifiers
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1371303?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1371303?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

